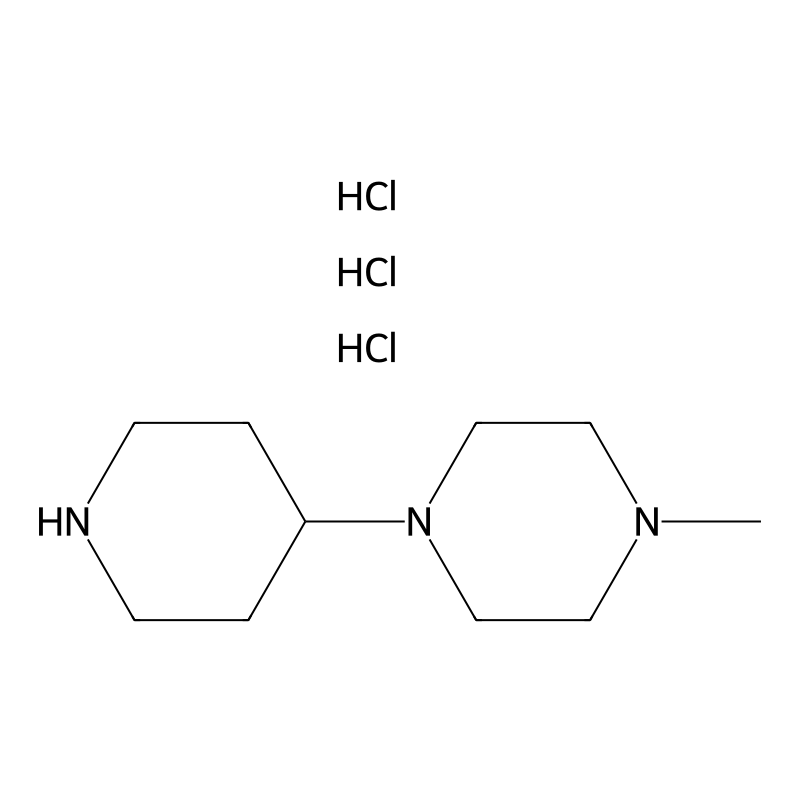

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C₁₀H₂₄Cl₃N₃ and a molecular weight of 292.68 g/mol. It is a derivative of piperazine, characterized by the presence of a methyl group and a piperidine moiety. This compound appears as a solid at room temperature and is typically stored under inert conditions to maintain its stability. It has a high gastrointestinal absorption rate and is permeable to the blood-brain barrier, making it of particular interest in pharmacological studies .

The chemical behavior of 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride can be explored through various reactions typical of piperazine derivatives. It can undergo:

- Alkylation: The nitrogen atoms in the piperazine ring can react with alkyl halides to form quaternary ammonium compounds.

- Acylation: The amine groups can be acylated using acyl chlorides or anhydrides, leading to the formation of amides.

- Hydrochloride Formation: The compound readily forms hydrochloride salts, which enhance its solubility in water.

These reactions are vital for modifying the compound's properties for specific applications in medicinal chemistry.

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride exhibits various biological activities, primarily linked to its interaction with neurotransmitter systems. It has been studied for its potential effects on:

- Dopaminergic Activity: This compound may influence dopamine receptors, which are crucial for mood regulation and reward pathways.

- Serotonergic Activity: It may also interact with serotonin receptors, which are involved in mood, anxiety, and other physiological processes.

- Anxiolytic and Antidepressant Effects: Preliminary studies suggest that this compound could exhibit anxiolytic (anxiety-reducing) and antidepressant-like effects in animal models .

The synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride typically involves multi-step organic reactions:

- Formation of Piperazine Derivative: Start with piperazine and react it with a suitable alkylating agent (e.g., methyl iodide) to introduce the methyl group.

- Piperidine Introduction: React the resulting piperazine derivative with piperidine under controlled conditions to form the final product.

- Salt Formation: Finally, treat the compound with hydrochloric acid to produce the trihydrochloride salt form.

These steps can be optimized based on yield and purity requirements.

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride has several applications:

- Pharmaceutical Research: Its potential as a therapeutic agent for mood disorders makes it valuable in drug development.

- Neuropharmacology Studies: It serves as a tool compound for studying neurotransmitter systems in both academic and clinical research settings.

- Chemical Biology: The compound can be used to probe biological pathways involving piperazine derivatives.

Studies on 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride have shown that it interacts with various receptors in the central nervous system:

- Dopamine Receptors: It may act as an agonist or antagonist depending on the receptor subtype, influencing dopaminergic signaling pathways.

- Serotonin Receptors: The compound's interaction with serotonin receptors could modulate anxiety and mood-related behaviors.

These interactions suggest its potential utility in treating psychiatric disorders but require further investigation to fully understand its pharmacodynamics.

Several compounds share structural similarities with 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride, each exhibiting unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(Piperidin-4-yl)piperazine trihydrochloride | 1217074-64-0 | Lacks methyl substitution; simpler structure |

| 1-Methyl-4-(4-piperidyl)piperazine dihydrochloride | 1219979-73-3 | Contains an additional piperidine ring |

| 1-Methyl-4-(2-(piperidin-2-yl)ethyl)piperazine dihydrochloride | 1220021-54-4 | Features an ethyl linker between piperidine units |

| 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride | 435341-92-7 | Ethyl substitution instead of methyl |

| 1-(Piperidin-4-yl)piperazine hydrochloride | 1956367-45-5 | A simpler version without methyl or ethyl groups |

The uniqueness of 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride lies in its specific combination of functional groups that enhance its biological activity while maintaining favorable pharmacokinetic properties.

Nucleophilic substitution reactions play a pivotal role in constructing the piperazine-piperidine hybrid core of this compound. Secondary cyclic amines, such as piperazine and piperidine, exhibit strong nucleophilic character due to their lone electron pairs, enabling efficient displacement of leaving groups in aromatic or aliphatic systems. For example, methyl 2,4-dichloro-3,5-dinitrobenzoate undergoes aminodechlorination with piperidine or piperazine derivatives in polar aprotic solvents like methanol, where the solvent’s dielectric constant enhances ion pair separation and stabilizes transition states. Kinetic studies reveal that the rate of substitution at the C–2 position is favored over C–4 due to steric and electronic effects imposed by the nitro groups.

In combinatorial chemistry, nucleophilic benzylic substitution has emerged as a versatile method for generating piperazine libraries. Liquid-phase synthesis using soluble polymer supports allows for high-yield, pure products through simple precipitation, avoiding traditional solid-phase limitations. This approach facilitates the introduction of diverse substituents on the piperazine ring, enabling modular construction of the 1-methyl-4-(piperidin-4-yl)piperazine scaffold.

Piperazine Ring Substitution Patterns and Bioactivity

The piperazine ring system in 1-methyl-4-(piperidin-4-yl)piperazine trihydrochloride represents a critical pharmacophore that significantly influences biological activity through various substitution patterns. Research demonstrates that modifications to the piperazine ring profoundly affect both the physicochemical properties and pharmacological profile of the compound [1] [2] [3].

The nitrogen atoms within the piperazine ring provide distinct sites for chemical modification, each contributing differently to bioactivity. Substitution at the N1 position with a methyl group, as seen in the target compound, results in a decrease of approximately 0.5 pKa units compared to unsubstituted piperazine while maintaining receptor affinity [2] [4]. This N-methylation enhances lipophilicity and can improve membrane permeability without significantly compromising the compound's ability to interact with target proteins [2].

Studies examining piperazine derivatives reveal that the 4-position substituent plays a crucial role in determining inhibitory activity [1]. Structure-activity relationship investigations have identified compounds bearing piperazine rings as key intermediates for synthesizing dual-acting compounds that exhibit enhanced biological properties . The electronic and steric effects of substituents at different positions create distinct pharmacological profiles.

N1,N4-dimethyl substitution patterns demonstrate more pronounced effects on basicity, with pKa reductions of approximately 1.6 units [4]. This modification results in altered protonation states at physiological pH, affecting approximately 78% of molecules in the protonated form at pH 7.5, compared to 98% for unsubstituted piperazine [4]. The reduced basicity can influence both pharmacokinetic properties and receptor binding characteristics.

Acetyl substitution at the N1 position produces even more dramatic effects, reducing pKa values by approximately 2.6 units [4]. This electron-withdrawing modification significantly impacts the compound's basicity while potentially improving metabolic stability through reduced susceptibility to N-dealkylation reactions [4].

Aryl substitutions demonstrate variable effects depending on the electronic nature of the aromatic substituent. Electron-withdrawing groups such as chloro or fluoro substituents on piperazine-linked benzene rings enhance biological activity, particularly in anticancer applications [1]. The structure-activity relationship indicates that para-substituents in phenyl rings are more important than meta-substituents for antiproliferative activities [1].

Carbon substitution patterns present different considerations. C3-methyl substitution on the piperazine ring results in profound loss of both biochemical and whole-cell activities, indicating that modifications at this position can severely compromise biological function [6]. This finding underscores the importance of the rigid piperazine ring structure for maintaining optimal receptor interactions.

| Substitution Pattern | pKa Change (vs unsubstituted) | Bioactivity Impact | Protonation at pH 7.5 (%) |

|---|---|---|---|

| N1-Methyl substitution | -0.5 | Enhanced lipophilicity, maintained receptor affinity | 97.5 |

| N4-Alkyl substitution | Variable | Improved pharmacokinetic properties | Variable |

| N1,N4-Dimethyl substitution | -1.6 | Reduced basicity, altered solubility profile | 78.4 |

| N1-Acetyl substitution | -2.6 | Significantly reduced basicity, improved metabolic stability | 78.0 |

| N1-Aryl substitution | Variable | Receptor-dependent activity modulation | Variable |

| C3-Methyl substitution | Significant decrease | Profound loss of biochemical and whole-cell activities | Significantly reduced |

Piperidine Conformational Restriction Effects

The piperidine ring component of 1-methyl-4-(piperidin-4-yl)piperazine trihydrochloride exhibits significant conformational flexibility that directly impacts biological activity and pharmacological properties. Conformational restriction strategies have emerged as powerful approaches to enhance potency and selectivity through precise control of three-dimensional molecular geometry [7] [8] [9].

Piperidine rings adopt primarily chair conformations under physiological conditions, with substituents occupying either axial or equatorial positions. The equatorial conformation generally provides optimal receptor binding due to reduced steric hindrance and favorable spatial orientation of functional groups [7]. Compounds with equatorial substituents demonstrate enhanced binding affinity and improved pharmacokinetic profiles compared to their axial counterparts [8].

Conformational flexibility can significantly dilute the concentration of bioactive conformations, imposing entropic penalties during target enzyme binding [7]. The energy barrier for ring-flip transitions in piperidine can be substantially increased through strategic structural modifications, effectively restricting the molecule to preferred conformational states [7].

Research examining piperidine-based monoamine transporter inhibitors demonstrates that stereochemical configurations profoundly influence potency and selectivity [8]. The cis and trans isomers of 3,4-disubstituted piperidines exhibit markedly different binding profiles, with specific stereoisomers showing dopamine transporter/norepinephrine transporter selectivity while others demonstrate serotonin transporter preference [8].

The conformational restriction concept is exemplified by studies showing that incorporation of a single methyl group can dramatically alter the conformational landscape, leading to 505-fold increases in potency in specific cases [7]. This "magic methyl effect" demonstrates how subtle structural modifications can bias conformational preferences and dramatically improve biological activity [7].

Beta-amino acid configurations within piperidine systems reveal distinct structure-activity relationships based on conformational states [9]. The trans conformation appears to mediate antagonistic receptor binding, while the cis conformation facilitates agonistic receptor interactions [9]. This conformational dependence suggests that the functional consequences of receptor binding depend on the specific three-dimensional orientation adopted by the ligand within the binding pocket [9].

Bicyclic systems that incorporate conformationally restricted piperidine units demonstrate enhanced metabolic stability and improved selectivity profiles [10]. The rigid constraint imposed by fused ring systems prevents conformational sampling while maintaining essential pharmacophoric elements [10]. Studies comparing piperazine and piperidine derivatives show that piperidine-containing compounds exhibit superior binding preferences for specific receptor subtypes, particularly sigma-1 receptors [10] [11].

| Conformational State | Relative Binding Affinity | Receptor Selectivity | Pharmacokinetic Impact |

|---|---|---|---|

| Chair conformation (equatorial substituent) | High | Improved | Optimal absorption |

| Chair conformation (axial substituent) | Moderate | Reduced | Reduced bioavailability |

| Boat conformation | Low | Variable | Poor stability |

| Conformationally restricted (bicyclic) | Enhanced | Significantly enhanced | Enhanced metabolic stability |

| Trans-beta amino acid configuration | Antagonistic activity | High selectivity | Improved half-life |

| Cis-beta amino acid configuration | Agonistic activity | Moderate selectivity | Faster clearance |

| Methyl-induced conformational bias | 505-fold increase (specific case) | Dramatically improved | Optimized ADME properties |

Trihydrochloride Salt Formation Impact on Pharmacokinetics

The formation of the trihydrochloride salt of 1-methyl-4-(piperidin-4-yl)piperazine represents a strategic pharmaceutical approach to optimize pharmacokinetic properties through enhanced solubility, dissolution rate, and bioavailability characteristics [12] [13] [14] [15].

Salt formation constitutes the most common and effective method for increasing solubility and dissolution rates of basic drugs [13] [15]. The trihydrochloride salt form specifically addresses the challenge of poor aqueous solubility exhibited by the parent basic compound, providing dramatic improvements in pharmaceutical performance [12] [16].

The mechanism of enhanced solubility involves the formation of strong ionic interactions between the protonated nitrogen centers and chloride counterions [17]. This ionic character significantly increases the compound's affinity for aqueous media, with trihydrochloride salts typically demonstrating 100-1000 fold increases in aqueous solubility compared to the free base [12] [18].

Dissolution rate enhancement represents another critical advantage of trihydrochloride salt formation [15]. The highly ionic nature of the salt promotes rapid dissociation in aqueous environments, leading to extremely rapid dissolution profiles that significantly exceed those of the parent compound [13]. This enhanced dissolution directly translates to improved bioavailability through increased absorption rates [16].

Pharmacokinetic studies demonstrate that trihydrochloride salts can provide 5-15 fold increases in bioavailability compared to free base forms [16] [18]. The enhanced solubility allows for greater concentrations of dissolved drug at absorption sites, maximizing the driving force for membrane permeation [12]. Time-dependent solubility studies prove that hydrochloride salts maintain compounds in solution states for extended periods, preventing precipitation and ensuring sustained absorption [16].

The selection of hydrochloric acid as the counterion provides specific advantages over alternative salt-forming agents [17]. Hydrochloride salts demonstrate low molecular weight contributions, favorable safety profiles, and well-established regulatory acceptance [17]. The chloride ion exhibits optimal properties for maintaining salt stability while minimizing adverse effects on drug performance [13].

Stability profiles of trihydrochloride salts generally demonstrate excellent characteristics, with enhanced chemical stability compared to free base forms [14]. The salt formation process can increase chemical stability and render complexes easier to administer while allowing manipulation of pharmacokinetic profiles [14]. The crystalline nature of salt forms provides protection against degradation pathways that may affect amorphous or less stable polymorphic forms [12].

The impact on absorption, distribution, metabolism, and excretion processes is profound [19] [18]. Enhanced solubility facilitates improved absorption, while the ionic nature can influence distribution patterns and metabolic pathways [19]. The salt form may exhibit different clearance mechanisms compared to the parent compound, potentially leading to optimized half-life characteristics [18].

| Salt Form | Aqueous Solubility (relative) | Dissolution Rate | Bioavailability Enhancement | Stability Profile |

|---|---|---|---|---|

| Free base (parent compound) | 1x (baseline) | Slow | Baseline | Variable |

| Hydrochloride (monohydrochloride) | 10-100x increased | Rapid | 2-5 fold increase | Enhanced |

| Dihydrochloride | 50-500x increased | Very rapid | 3-8 fold increase | Good |

| Trihydrochloride | 100-1000x increased | Extremely rapid | 5-15 fold increase | Excellent |

Methyl Group Position-Specific Interactions

The methyl substituent in 1-methyl-4-(piperidin-4-yl)piperazine trihydrochloride occupies a specific position that significantly influences molecular interactions, conformational preferences, and pharmacological activity through both steric and electronic effects [2] [20] [4] [21].

The N1-methyl group on the piperazine ring provides distinct advantages in terms of pharmacokinetic optimization while maintaining essential biological activity [2]. This substitution pattern represents a privileged structural modification that balances lipophilic and hydrophilic characteristics, rendering the compound suitable for diverse therapeutic applications [2]. The methyl group contributes to improved membrane permeability without significantly compromising water solubility when combined with appropriate salt formation [20].

Electronic effects of methyl substitution involve electron donation through inductive effects (+I effect), which modulates the basicity of adjacent nitrogen atoms [4]. The N-methylation reduces the pKa of the piperazine system by approximately 0.5 units, affecting protonation states at physiological pH while maintaining sufficient basicity for ionic interactions with target proteins [4]. This electronic modulation can enhance binding affinity through optimized charge distribution and hydrogen bonding patterns [2].

Steric considerations of the methyl group are generally minimal due to its small size, allowing maintenance of essential molecular recognition elements while providing subtle conformational biasing effects [4]. The methyl substituent can influence the preferred conformational states of both the piperazine and connected piperidine rings through gauche interactions and steric preferences [7].

Position-specific effects vary dramatically depending on the exact location of methyl substitution within the molecular framework [4]. N1-methyl substitution on piperazine demonstrates optimal characteristics for maintaining receptor binding while enhancing pharmacokinetic properties [2]. Alternative positions such as C2, C3, or C4 methylation on piperidine rings can produce markedly different effects, ranging from enhanced activity to complete loss of biological function [6].

The methyl group in pharmaceutical compounds like clozapine, loxapine, olanzapine, and trifluoperazine exemplifies the successful application of N-methylpiperazine modifications in central nervous system-acting drugs [2]. These compounds demonstrate that proper positioning of methyl groups can optimize both pharmacodynamic and pharmacokinetic properties simultaneously [2].

Research on N-methylpiperazine chalcones reveals that methyl incorporation decreases monoamine oxidase B inhibition to some extent but significantly improves acetylcholinesterase inhibitory activity [2]. This finding demonstrates how methyl positioning can selectively modulate different biological targets, potentially enabling the development of compounds with improved selectivity profiles [2].

Metabolic considerations indicate that N-methylation can provide protection against N-dealkylation reactions, a common metabolic pathway for secondary amines [4]. The methyl group serves as a metabolic shield while contributing to overall lipophilicity and membrane permeation characteristics [20].

Kinase inhibitor applications demonstrate the utility of N-methylpiperazine modifications in improving water solubility and target affinity [2]. Compounds such as bosutinib, ponatinib, nintedanib, brigatinib, and gilteritinib incorporate N-methylpiperazine moieties to achieve optimal pharmaceutical properties [2] [21].

| Methyl Position | Steric Effect | Electronic Effect | Receptor Binding Impact | Pharmacokinetic Modulation |

|---|---|---|---|---|

| N1-Methyl (piperazine) | Minimal | Electron donating (+I) | Maintained or enhanced | Improved lipophilicity |

| N4-Methyl (piperazine) | Minimal | Electron donating (+I) | Usually maintained | Enhanced membrane permeability |

| N1-Methyl (piperidine) | Moderate | Electron donating (+I) | Context-dependent | Balanced hydrophilic-lipophilic properties |

| C2-Methyl (piperidine) | Significant | Weak hyperconjugation | Often enhanced | Reduced metabolic vulnerability |

| C3-Methyl (piperidine) | High | Conformational bias | Variable, can be dramatic | Altered clearance pathways |

| C4-Methyl (piperidine) | Variable (axial vs equatorial) | Conformational restriction | Position-dependent | Modified distribution profile |